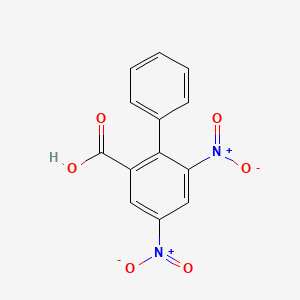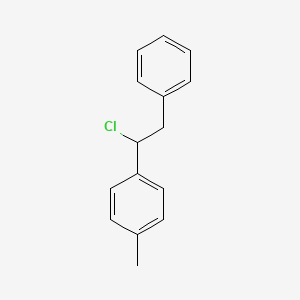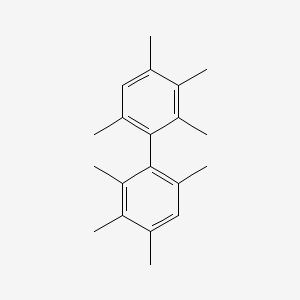![molecular formula C16H16O3 B14719542 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione CAS No. 6341-52-2](/img/structure/B14719542.png)
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.296 g/mol This compound is characterized by its cyclohexane-1,3-dione core, substituted with an acetyl group at the 2-position and a phenylethenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active methylene compound to a carbonyl group of either aldehydes or ketones, followed by a dehydration reaction . The reaction conditions often include the use of primary or secondary amines as catalysts, which react with the aldehyde or ketone to generate an iminium ion intermediate. This intermediate is then attacked by the enolate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction is a well-established method in organic synthesis and can be scaled up for industrial applications. The reaction typically requires controlled conditions, including temperature and pH, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . By inhibiting this enzyme, the compound can disrupt metabolic pathways and exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-acetyl-5-phenylcyclohexane-1,3-dione: This compound has a similar structure but lacks the phenylethenyl group, which may affect its chemical properties and applications.
2-acetyl-5-methylcyclohexane-1,3-dione:
2-acetyl-5,5-dimethyl-1,3-cyclohexanedione: The presence of two methyl groups at the 5-position makes this compound more sterically hindered, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
6341-52-2 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H16O3/c1-11(17)16-14(18)9-13(10-15(16)19)8-7-12-5-3-2-4-6-12/h2-8,13,16H,9-10H2,1H3/b8-7+ |
InChI-Schlüssel |
YFMHHXGMBVWMJG-BQYQJAHWSA-N |
Isomerische SMILES |
CC(=O)C1C(=O)CC(CC1=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1C(=O)CC(CC1=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


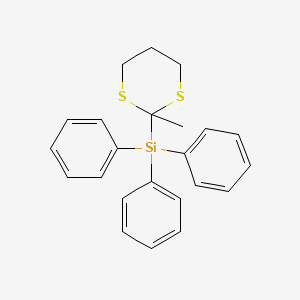
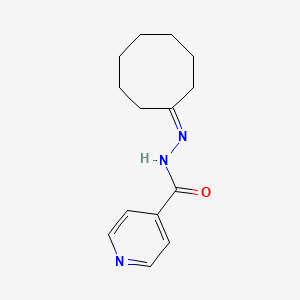
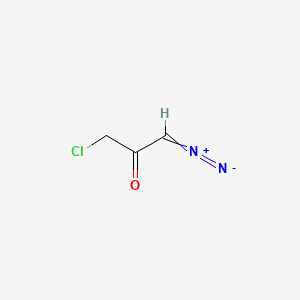

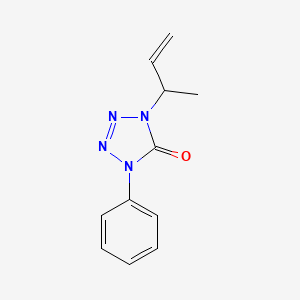
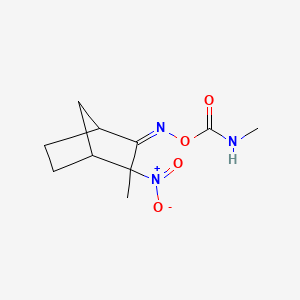
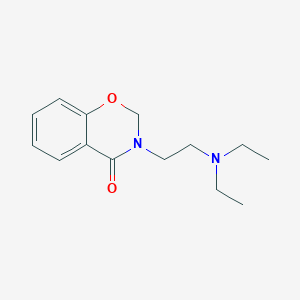

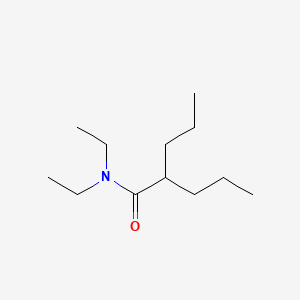
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
